7-((Trimethylsilyl)ethynyl)isoquinoline
Overview
Description
7-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
7-((Trimethylsilyl)ethynyl)isoquinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar biological activities.
Medicine: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 7-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of 2-bromoisoquinoline with trimethylsilylacetylene . This reaction is usually carried out under an inert atmosphere to prevent the reaction mixture from interacting with moisture and oxygen in the air. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction .
Chemical Reactions Analysis
7-((Trimethylsilyl)ethynyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the ethynyl moiety to an ethyl or ethylene group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as organolithium or organomagnesium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 7-((Trimethylsilyl)ethynyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
7-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the trimethylsilyl and ethynyl groups.
7-Ethynylisoquinoline: Similar to this compound but without the trimethylsilyl group.
7-((Trimethylsilyl)ethynyl)quinoline: A related compound where the isoquinoline ring is replaced with a quinoline ring.
The presence of the trimethylsilyl group in this compound makes it more lipophilic and potentially more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-isoquinolin-7-ylethynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHASTVPYFVVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743719 | |
Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-97-7 | |
Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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